N-Ethyl-3-formylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-3-formylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-10(13)9-5-3-4-8(6-9)7-12/h3-7H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRDIXULXFNNEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155342 | |
| Record name | Benzamide, N-ethyl-3-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126926-39-4 | |
| Record name | Benzamide, N-ethyl-3-formyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-ethyl-3-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for N-Ethyl-3-formylbenzamide
The construction of this compound is typically achieved through a two-stage process. The initial phase focuses on creating the N-ethylbenzamide core, which is subsequently functionalized with a formyl group.
Formation of the N-Ethylbenzamide Core
The foundational step in the synthesis is the creation of the N-ethylbenzamide scaffold. This is primarily accomplished through the formation of an amide bond, a cornerstone reaction in organic chemistry.
The formation of the amide linkage is a critical transformation in the synthesis of this compound. This reaction typically involves the coupling of a carboxylic acid derivative with an amine. researchgate.netunimi.it A common strategy is the reaction of an activated carboxylic acid with an amine, which serves as a reactive moiety to initiate the coupling process. researchgate.net Various coupling reagents can be employed to facilitate this reaction. researchgate.net
A prevalent method for forming the N-ethylbenzamide core involves the reaction of 3-aminobenzamide (B1265367) with a suitable ethylating agent. This process can be achieved through several approaches, including conventional heating and microwave-assisted synthesis. evitachem.com For instance, heating a mixture of 4-aminobenzoic acid and ethylamine (B1201723) under reflux conditions in a solvent like dimethylformamide (DMF) can facilitate the formation of the amide bond. evitachem.com Alternatively, microwave irradiation can accelerate the reaction between 4-aminobenzoic acid and ethylamine, often leading to higher yields in shorter reaction times. evitachem.com
Another strategy involves the use of coupling agents. For example, 4-aminobenzoic acid can be dissolved in anhydrous DMF, followed by the sequential addition of ethylamine, a coupling reagent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and a base such as triethylamine. This reaction typically proceeds at room temperature.
A key synthetic route to an N-ethylbenzamide precursor involves the reaction of 3-aminobenzamide with ethyl iodide. This reaction is effectively promoted by the presence of a base, with potassium carbonate (K2CO3) being a commonly used catalyst. rsc.org The base plays a crucial role in facilitating the reaction, likely by deprotonating the amine to increase its nucleophilicity. Potassium carbonate is a versatile and inexpensive reagent employed in a variety of organic syntheses, including amidation reactions. rsc.orgnih.govchemrxiv.org The reaction between 3-aminobenzamide and ethyl iodide in the presence of potassium carbonate yields N-ethyl-3-aminobenzamide, the direct precursor for the subsequent formylation step.
Reactant and Catalyst Summary
| Reactant/Catalyst | Role in Synthesis |
|---|---|
| 3-Aminobenzamide | Starting material containing the benzamide (B126) core and an amino group for ethylation. |
| Ethyl Iodide | Ethylating agent that provides the ethyl group for the amide nitrogen. |
Amide Bond Formation Strategies
Introduction of the Formyl Group
The second critical stage in the synthesis of this compound is the introduction of the formyl group (-CHO) onto the phenyl ring of the N-ethylbenzamide core. This is typically achieved through an electrophilic aromatic substitution reaction. dalalinstitute.comwikipedia.org
Formylation of aromatic compounds is a classic example of electrophilic aromatic substitution (SEAr). dalalinstitute.comwikipedia.orgwikipedia.org In this type of reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. dalalinstitute.com The success of this reaction is highly dependent on the electron density of the aromatic ring; electron-rich systems are more susceptible to electrophilic attack. wikipedia.org Various named reactions describe the formylation of aromatic rings, including the Gattermann-Koch, Vilsmeier-Haack, and Duff reactions. wikipedia.orgijpcbs.com
In the context of synthesizing this compound, the formyl group is introduced onto the phenyl ring of N-ethyl-3-aminobenzamide. The reaction proceeds through electrophilic aromatic substitution to introduce the formyl group at the desired position.
A variety of reagents, known as formylating agents, can be used to introduce a formyl group. wikipedia.org Common formylating agents include formic acid, dimethylformamide (DMF) with phosphorus oxychloride (in the Vilsmeier-Haack reaction), and hexamethylenetetramine (in the Duff reaction). wikipedia.org
For the synthesis of this compound from N-ethyl-3-aminobenzamide, paraformaldehyde is a frequently utilized formylating agent. sioc-journal.cn The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid. This acid-catalyzed reaction with paraformaldehyde effectively introduces the formyl group onto the phenyl ring. sioc-journal.cn The use of paraformaldehyde in the presence of a catalyst provides a method for the formylation of phenols and other activated aromatic systems. sioc-journal.cnmdpi.comresearchgate.netresearchgate.net
Formylation Reagents and Conditions
| Reagent | Role | Catalyst |
|---|---|---|
| N-Ethyl-3-aminobenzamide | Substrate for formylation. |
Electrophilic Aromatic Substitution for Formylation of the Phenyl Ring
Alternative and Emerging N-Formylation Strategies
The synthesis of N-formylamides is a cornerstone of organic chemistry, with applications ranging from pharmaceutical intermediates to reagents in various transformations. researchgate.net Recent research has focused on developing novel strategies that are more efficient, sustainable, and versatile than classical methods. These approaches include oxidative cleavage, metal- and bio-catalysis, photochemical activation, and unique reagent systems.
Oxidative Cleavage Approaches for N-Formylamides
Oxidative cleavage reactions provide a powerful route for chemical transformations, allowing for the breaking of carbon-carbon bonds to form new functional groups. numberanalytics.comnih.gov One notable application of this strategy is the synthesis of N-formylamides from N-acylaminoacids. A documented procedure demonstrates the preparation of N-formylbenzamide through the oxidative cleavage of hippuric acid. orgsyn.org This reaction is typically carried out using an oxidizing agent like ammonium (B1175870) persulfate in the presence of a catalyst such as silver nitrate. The process involves the cleavage of the C-C bond adjacent to the carboxyl group, effectively decarboxylating the amino acid derivative and leaving a formyl group attached to the nitrogen. orgsyn.org
Another innovative approach involves a one-pot cascade reaction that utilizes oxone for the synthesis of 1,4-benzoquinone (B44022) linked N-formyl amides. researchgate.net This method proceeds through an unprecedented sequence of oxidation, dearomatization, and C-C bond cleavage of N-substituted tetrahydroisoquinoline precursors. researchgate.net These oxidative strategies represent a significant departure from traditional formylation, offering a way to construct the N-formyl moiety by deconstructing a larger precursor molecule.
Metal-Catalyzed N-Formylation of Amines (e.g., Fe, AuPd-Fe3O4 catalysis)
Metal catalysis has introduced highly efficient and selective methods for N-formylation. A noteworthy development is the use of reusable bimetallic nanoparticles, such as gold-palladium supported on iron oxide (AuPd–Fe3O4), for the oxidative N-formylation of secondary amines. nih.govnih.gov This heterogeneous catalyst enables the reaction to proceed at room temperature using methanol (B129727) as an inexpensive and sustainable formyl source and molecular oxygen as the terminal oxidant. nih.govresearchgate.net The bimetallic nature of the AuPd catalyst is crucial for its high efficiency, surpassing the performance of its monometallic counterparts. nih.gov The magnetic Fe3O4 support allows for easy recovery and recycling of the catalyst, adding to the method's practicality. nih.govresearchgate.net
The proposed mechanism involves the oxidation of methanol to form a hemiaminal with the amine, which is then further oxidized by the catalyst to yield the N-formyl product. nih.gov The choice of O2 as the oxidant makes the process more environmentally friendly by avoiding chemical waste. nih.gov Other metal-based systems, including those using iron, have also been explored for N-formylation reactions, highlighting the versatility of transition metals in facilitating this transformation. researchgate.netnih.gov
| Catalyst | Amine Substrate | Formyl Source | Oxidant | Conditions | Yield (%) | Reference |
| AuPd–Fe3O4 | N-methyl-1-phenylmethanamine | Methanol | O2 (1 atm) | Room Temp. | 65 | nih.gov |
| Pd–Fe3O4 | N-methyl-1-phenylmethanamine | Methanol | O2 (1 atm) | Room Temp. | 55 | nih.gov |
| Au–Fe3O4 | N-methyl-1-phenylmethanamine | Methanol | O2 (1 atm) | Room Temp. | Low | nih.gov |
| CuCl2·H2O | Various primary/secondary amines | Methanol | H2O2 | Room Temp. | 63-80 | nih.gov |
| MnCl2·4H2O | Aniline | Oxalic Acid (CO surrogate) | - | 130 °C, DMF | 98 | acs.org |
Bio-catalyzed N-Formylation using Ethyl Formate (B1220265)
Biocatalysis offers a green and highly selective alternative for chemical synthesis. A novel protocol for the N-formylation of amines has been developed using lipase (B570770), specifically Novozyme 435® (Candida antarctica lipase B), with ethyl formate as the formylating agent. researchgate.netrsc.org This method is notable for its mild reaction conditions, often proceeding to completion at room temperature in a short time frame. rsc.org
The strategy has been successfully applied to a broad range of substrates, including aliphatic, benzylic, aromatic, and hetero-aromatic amines, providing the corresponding N-formylated products in good to excellent yields. rsc.org The use of ethyl formate as the acyl donor is particularly advantageous, and the enzyme's ability to be recycled makes the process sustainable and cost-effective. researchgate.netrsc.org While the use of ethyl formate for N-formylation was previously known, it typically required higher temperatures and longer reaction times; the introduction of a lipase catalyst dramatically improves the reaction's efficiency. rsc.orgresearchgate.nettandfonline.com
| Amine Substrate | Catalyst | Formylating Agent | Conditions | Time | Yield (%) | Reference |
| Benzyl amine | Novozyme 435® CALB | Ethyl Formate | Room Temp. | 1 h | 99 | rsc.org |
| Various aliphatic amines | Novozyme 435® CALB | Ethyl Formate | Room Temp. | - | 90-99 | rsc.org |
| Various aromatic amines | Novozyme 435® CALB | Ethyl Formate | Room Temp. | - | Good to Excellent | rsc.org |
Photochemically Induced Carbon-Hydrogen Activation for α-Heteroarylation of Amides
Photochemical methods are at the forefront of modern synthetic chemistry, enabling unique bond formations under mild conditions. One such strategy is the photoredox-mediated cross-dehydrogenative coupling (CDC) for the α-heteroarylation of amides. rsc.org This reaction allows for the construction of a new C-C bond at the carbon atom alpha to the amide nitrogen by coupling it with an electron-deficient heteroarene. rsc.org
A specific metal-free protocol utilizes a simple benzaldehyde (B42025) derivative as a photosensitizer and ammonium persulfate as an oxidant, with household light bulbs providing the energy source. rsc.org This method is significant as it functionalizes the α-position of the amide, a different approach compared to direct N-formylation. Such a strategy could be employed to first modify the ethyl group of a precursor like N-ethylbenzamide before subsequent transformations. The ability to selectively functionalize C(sp³)–H bonds adjacent to heteroatoms opens up new avenues for creating complex molecular architectures from simple starting materials. rsc.orgnih.govacs.org
Iodine and Ammonium Persulfate Mediated Activation of DMSO for N-Formylation
An innovative and efficient strategy for the N-formylation of amides employs a unique reagent system consisting of iodine (I2) and ammonium persulfate ((NH4)2S2O8) in dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.org In this reaction, DMSO plays a triple role: it acts as the source of the formyl group, an oxidant, and the solvent. rsc.orgresearchgate.net This method is characterized by its operational simplicity, broad substrate scope, excellent functional group tolerance, and rapid reaction kinetics, often completing in minutes at elevated temperatures (120 °C). rsc.orgrsc.org
The proposed mechanism involves the dissociation of ammonium persulfate to generate sulfate (B86663) radicals, which then activate DMSO. rsc.org This activated DMSO, in the presence of iodine, reacts with the amide to yield the N-formylated product. rsc.org This approach circumvents the formation of common side products like symmetrical methylenebisamides, which can occur when using only ammonium persulfate and DMSO. rsc.orgresearchgate.net The method has been successfully applied to a variety of amides, showcasing its utility in synthesizing N-formyl compounds. rsc.orgrsc.org
| Substrate (Amide) | Reagents | Solvent | Conditions | Time | Yield (%) | Reference |
| Various Amides | I2, (NH4)2S2O8 | DMSO | 120 °C | 10 min | Good | rsc.org |
Optimization of Synthetic Conditions
The successful synthesis of a target molecule like this compound hinges on the careful optimization of reaction conditions. For any given N-formylation strategy, several parameters must be considered to maximize yield and purity while minimizing reaction time and side products.
Catalyst and Reagent Loading: In metal-catalyzed reactions, the amount of catalyst is critical. For instance, in the AuPd-Fe3O4 catalyzed formylation, catalyst loading was optimized to achieve high yields without unnecessary excess. nih.gov Similarly, in iodine-mediated DMSO activation, the equivalents of I2 and ammonium persulfate were fine-tuned for optimal performance. rsc.org For some protocols, a catalyst-free approach under specific conditions has been found to be most effective. tandfonline.comresearchgate.net
Solvent and Temperature: The choice of solvent can dramatically influence reaction outcomes. While some modern methods operate under solvent-free conditions, nih.govtandfonline.com others rely on specific solvents like DMSO, which can also act as a reagent. rsc.org Temperature is another key variable. While many emerging methods pride themselves on operating at room temperature, nih.govrsc.org others require heating to achieve reasonable reaction rates, such as the 120 °C used in the DMSO/I2 method or the 80 °C in certain iridium-catalyzed processes. rsc.orgacs.org
Reactant Concentration and Molar Ratios: The ratio of the formylating agent to the amine or amide substrate is a crucial parameter. In the biocatalytic formylation with ethyl formate, an excess of the formylating agent was initially used to drive the reaction to completion. rsc.org In other systems, such as the formylation of sterically hindered amines using triethyl orthoformate, optimizing the molar ratio was found to be sufficient to achieve high yields without needing a large excess of the reagent. mdpi.com
Systematic screening of these conditions is a standard part of developing any synthetic protocol. The optimization process ensures that the chosen method is not only effective but also efficient, scalable, and robust for the synthesis of N-formylamides.
Stoichiometric Considerations to Minimize Side Reactions
Careful control of stoichiometry—the quantitative relationship between reactants—is essential to maximize the yield of the desired product and minimize the formation of unwanted side products. In the synthesis of a related compound, 4-bromo-N-ethyl-2-methoxybenzamide, a 1:1.5 molar ratio of the acyl chloride to the amine is employed to reduce the likelihood of side reactions.
In another example involving a trifluoromethylation reaction, the instability of the trifluoromethyl anion can lead to the formation of pentafluoroethyl side products. rsc.org This occurs when the trifluoromethyl anion fragments to form difluorocarbene, which then reacts with another trifluoromethyl anion. rsc.org Strategies to stabilize this reactive intermediate, and thus minimize side-product formation, include the use of additives. rsc.org
The reaction conditions, including the precise amounts of each reactant, are critical. For instance, in the synthesis of N-Formylbenzamide from hippuric acid, a specific molar ratio of hippuric acid to catalysts (copper(II)sulfate pentahydrate and silver(I)nitrate) and the oxidizing agent (ammonium persulfate) is used. orgsyn.org
Table 2: Stoichiometric Ratios in Related Benzamide Syntheses
| Target Compound | Reactants | Molar Ratio (Key Reactant:Other) | Purpose of Stoichiometric Control |
|---|---|---|---|
| 4-Bromo-N-ethyl-2-methoxybenzamide | 4-bromobenzoyl chloride, 4-methoxy-2-nitroaniline | 1 : 1.5 | Minimize side reactions |
| N-Formylbenzamide orgsyn.org | Hippuric acid, Copper(II)sulfate pentahydrate, Silver(I)nitrate, Ammonium persulfate | 1 : 0.05 : 0.05 : 2.10 | Ensure efficient oxidative cleavage |
Microwave-Assisted Synthesis for Enhanced Yields and Reduced Reaction Times
Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods. oatext.comresearchgate.net This "green chemistry" approach is efficient and can sometimes be performed under solvent-free conditions, reducing environmental impact. oatext.comresearchgate.net
Studies on the synthesis of various heterocyclic compounds and other organic molecules have demonstrated the advantages of microwave irradiation. mdpi.combeilstein-journals.org For instance, in the synthesis of 2-formimidate-3-carbonitrile derivatives, microwave heating reduced the reaction time from hours to just 20 minutes while maintaining excellent yields of 88–95%. mdpi.com Similarly, the synthesis of α,β-unsaturated compounds that would typically take 15–24 hours under conventional conditions can be completed in just 30–60 seconds using microwave irradiation. oatext.com
In the context of intermediates for pharmaceuticals like Benazepril, microwave-assisted synthesis provided a rapid and efficient method, with a notable acceleration in reaction rates. nih.gov For example, a reaction that required 18 hours of heating at 80-85°C conventionally was completed in 4 minutes under microwave irradiation at 70W, with a high yield of 85%. nih.gov
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis
| Compound Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
|---|---|---|---|
| 2-Formimidate-3-carbonitrile derivatives | Hours, Good yields | 20 minutes, 88–95% | mdpi.com |
| α,β-Unsaturated compounds | 15–24 hours, N/A | 30–60 seconds, N/A | oatext.com |
| Benazepril Intermediate | 18 hours, N/A | 4 minutes, 85% | nih.gov |
Industrial Production Methodologies and Scalability Considerations
Scaling up the synthesis of a chemical compound from a laboratory setting to industrial production presents numerous challenges. These include ensuring high yield and purity, managing costs, and addressing environmental and safety concerns. researchgate.net For benzamide derivatives, industrial production often employs advanced synthetic techniques to achieve these goals. One such method for a related compound, 4-Formylbenzamide, involves the reaction of benzamides with dimethylformamide dimethyl acetal, followed by oxidative decarboxylation, a process favored for its efficiency and scalability.
The hydration of nitriles to form amides is another industrially significant process, used in the production of compounds like acrylamide (B121943) and nicotinamide. rug.nlrsc.org While direct hydration is slow, catalytic methods are employed to accelerate the reaction. rug.nl The choice of catalyst and support material is crucial for achieving high reactivity and selectivity, as well as for the ease of catalyst recovery and reuse. rsc.org
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Aminobenzamide |
| Ethyl iodide |
| Potassium carbonate |
| N-ethyl-3-aminobenzamide |
| Paraformaldehyde |
| Hydrochloric acid |
| Hippuric acid |
| Copper(II) sulfate pentahydrate |
| Silver(I) nitrate |
| Dichloromethane |
| Ammonium persulfate |
| Acetone |
| Tetrahydrofuran (THF) |
| 4-bromo-2-methoxybenzoyl chloride |
| Ethylamine |
| 4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide |
| Dimethylformamide (DMF) |
| Acetonitrile (B52724) |
| Toluene |
| SNC 80 |
| 4-bromo-N-ethyl-2-methoxybenzamide |
| 4-methoxy-2-nitroaniline |
| N-Formylbenzamide |
| Benazepril |
| 4-Formylbenzamide |
| Dimethylformamide dimethyl acetal |
| Acrylamide |
Chemical Transformations and Reactivity Studies
Reactivity of the Formyl Group
The formyl group (an aldehyde) is a key site of reactivity in N-Ethyl-3-formylbenzamide, participating in oxidation, reduction, and condensation reactions. ontosight.ai
The formyl group of this compound can be oxidized to a carboxylic acid. This transformation is a common reaction for aldehydes. libretexts.orgpressbooks.pub Powerful oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are effective for this purpose. The oxidation of an aldehyde to a carboxylic acid using potassium permanganate typically proceeds until a carboxylic acid is formed. libretexts.org This reaction can be performed under basic or acidic conditions. pressbooks.pubmasterorganicchemistry.com The general transformation is outlined in the table below.
Table 1: Oxidation of this compound
| Reactant | Reagent | Product |
|---|
This table illustrates the conversion of the formyl group to a carboxylic acid functional group.
The formyl group can be reduced to a hydroxymethyl group using reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reducing agent that is selective for aldehydes and ketones. youtube.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com Lithium aluminum hydride is a more potent reducing agent and will also reduce aldehydes to primary alcohols. masterorganicchemistry.com
Table 2: Reduction of this compound
| Reactant | Reagent | Product |
|---|
This table shows the conversion of the formyl group to a hydroxymethyl group.
A specific example of a similar reduction is the synthesis of 2-Chloro-N-ethyl-3-(hydroxymethyl)-6-(trimethylsilyl)benzamide, where sodium borohydride in ethanol (B145695) is used to reduce the corresponding formyl derivative. googleapis.com
The formyl group of this compound enables it to participate in condensation reactions, most notably the formation of Schiff bases. Schiff bases, or imines, are formed by the reaction of a primary amine with an aldehyde or ketone. teikyomedicaljournal.commediresonline.org This reaction is typically reversible and can be catalyzed by acid or base. teikyomedicaljournal.com The formation of a Schiff base introduces a carbon-nitrogen double bond (>C=N) into the molecule. teikyomedicaljournal.com These reactions are significant in both organic synthesis and the preparation of biologically active compounds. teikyomedicaljournal.commediresonline.org
Table 3: Schiff Base Formation from this compound
| Reactants | Product Type |
|---|
This table outlines the general condensation reaction to form a Schiff base.
Reduction Reactions to Hydroxymethyl Groups (e.g., using sodium borohydride, lithium aluminum hydride)
Stereochemical Control in this compound Synthesis and Derivatization
The introduction of chirality into analogues of this compound is a critical area of research, enabling the exploration of stereoisomer-specific properties and applications. Achieving stereochemical control, whether enantioselective or diastereoselective, relies on sophisticated synthetic strategies, often employing chiral auxiliaries, asymmetric catalysis, or chiral starting materials. These methods facilitate the precise spatial arrangement of atoms, leading to the desired chiral molecules with high purity.
The synthesis of chiral analogs of this compound can be approached through several established methodologies that have proven effective for structurally related benzamides and aromatic carbonyl compounds. These strategies primarily focus on the creation of one or more stereocenters with a high degree of stereocontrol.
Chiral Auxiliary-Mediated Synthesis: A foundational approach to stereocontrolled synthesis involves the use of a chiral auxiliary. This method involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. For instance, α-methylbenzylamine can be used as a chiral auxiliary. beilstein-journals.org In a relevant study, chiral benzamides were prepared by coupling functionalized carboxylic acids with chiral benzylic primary amines, such as (R)- or (S)-α-methylbenzylamine. beilstein-journals.org This auxiliary can then guide a diastereoselective reaction, after which it can be cleaved to yield the enantioenriched product. This strategy has been successfully applied to the synthesis of optically active isoindolinones from benzamide (B126) derivatives. beilstein-journals.org
Substrate-Controlled Synthesis: In some cases, the inherent chirality of a substrate can direct the formation of new stereocenters. For example, the synthesis of chiral bicyclic guanidinium (B1211019) salts has been achieved starting from enantiomerically pure α-amino acids or their reduction products, chiral α-amino alcohols. researchgate.net This principle could be adapted to create chiral analogs of this compound by starting with a chiral precursor that contains a portion of the final molecular structure.
Asymmetric Reactions on the Prochiral Formyl Group: The formyl group of this compound is prochiral, meaning it can be converted into a chiral center. Enantioselective nucleophilic additions to this aldehyde functionality represent a direct route to chiral benzylic alcohols. For example, the enantioselective alkynylation of isatins (which contain a ketone, a related functional group) has been achieved with high enantioselectivity using organozinc reagents in the presence of chiral ligands. A similar strategy could be envisioned for the formyl group of this compound, using various organometallic reagents (e.g., organozinc, Grignard reagents) in combination with a chiral catalyst or ligand.
Dynamic Kinetic Resolution: Dynamic kinetic resolution (DKR) is a powerful tool for the synthesis of chiral compounds from racemic starting materials. This approach has been used for the enantioselective synthesis of axially and centrally chiral indole-based heterocycles. rsc.org For analogues of this compound that might exist as rapidly equilibrating atropisomers, DKR could provide a pathway to highly enantioenriched products.
The following table summarizes various diastereoselective reactions on benzamide-related structures, showcasing the achievable levels of diastereomeric excess (de).
Table 1: Examples of Diastereoselective Reactions for Benzamide Analogs
| Reaction Type | Substrate | Catalyst/Auxiliary | Diastereomeric Excess (de) | Reference |
| Intramolecular aza-Michael | Benzamide with (R)-α-methylbenzyl chiral auxiliary | Cinchoninium salt | 80% | beilstein-journals.org |
| Indium-mediated allylation | (S)-N-sulfinyl aldimine | None | >19:1 dr | nih.gov |
| Ugi-N-alkylation sequence | Bis-amide Ugi-adducts | Base-mediated | Highly diastereoselective | rsc.org |
Catalysis is central to modern asymmetric synthesis, offering pathways to chiral molecules with high efficiency and stereoselectivity, often obviating the need for stoichiometric chiral reagents. Both transition metal catalysis and organocatalysis have been extensively applied to reactions involving benzamides and related structures.
Transition Metal Catalysis: Transition metal complexes featuring chiral ligands are powerful catalysts for a wide array of enantioselective transformations.
Iridium Catalysis: Iridium complexes, particularly with chiral phosphine (B1218219) ligands, have been employed for enantioselective hydrogenations and C-H functionalization reactions. researchgate.netdiva-portal.org For instance, iridium-catalyzed enantioselective C2-alkylation of indoles directed by a benzimidazolyl group has been reported. researchgate.net Dual iridium catalysis has also been used for the stereocontrolled hydrogenation of enones to saturated alcohols, where a benzamide was found to enhance the catalyst's lifetime. diva-portal.org An iridium-catalyzed intramolecular hydroarylation has been developed for the enantioselective synthesis of 3-substituted dihydrobenzofurans, where a ketone's carbonyl group acts as a directing group. rsc.org
Palladium Catalysis: Palladium catalysts are well-known for their utility in cross-coupling reactions. The Heck-Matsuda reaction, for example, has been used for the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles to produce chiral γ-lactams with high enantioselectivity. beilstein-journals.org Palladium-catalyzed aminocarbonylations have also been used in the stereocontrolled synthesis of benzamide-C-ribonucleosides. dntb.gov.ua
Cobalt Catalysis: Cobalt-catalyzed C-H alkylation has been achieved enantioselectively through the design of novel chiral acids. researchgate.net Furthermore, cobalt catalysis has been utilized for the decarboxylative methylation and ethylation of aliphatic N-(acyloxy)phthalimides. thieme.de
Organocatalysis: Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal-based catalysis.
Peptide Catalysis: Simple tetrapeptides have been shown to catalyze the enantioselective bromination of tertiary benzamides to create atropisomeric chirality. acs.org The peptide likely acts as a Brønsted base, and NMR studies have indicated a specific complex formation between the catalyst and the substrate. acs.org
Cinchona Alkaloid-Derived Catalysts: Cinchona alkaloids and their derivatives are versatile organocatalysts. A cinchoninium salt has been used as a phase-transfer catalyst in the diastereoselective intramolecular aza-Michael reaction of chiral benzamides to produce isoindolinones. beilstein-journals.org
Guanidine Catalysis: Chiral bicyclic guanidines have been explored as catalysts, for instance, in enantioselective Michael additions. researchgate.net
The table below presents examples of enantioselective catalytic reactions applicable to the synthesis of chiral benzamide analogues, highlighting the enantiomeric excess (ee) achieved.
Table 2: Examples of Enantioselective Catalysis for Benzamide Analog Synthesis
| Catalyst Type | Ligand/Catalyst | Reaction | Substrate Class | Enantiomeric Excess (ee) | Reference |
| Iridium | Chiral Bisphosphine | Intramolecular Hydroarylation | m-allyloxyphenyl ketones | High | rsc.org |
| Palladium | (S)-PyraBox | Heck-Matsuda Desymmetrization | N-protected dihydropyrroles | up to 93:7 er | beilstein-journals.org |
| Peptide | Tetrapeptide | Electrophilic Bromination | Tertiary Benzamides | Not Specified | acs.org |
| Organocatalyst | Cinchona Alkaloid | Aza-Michael Reaction | Chiral Benzamides | Not Applicable (Diastereoselective) | beilstein-journals.org |
| Iron | Chiral Iron Porphyrin | Enantioselective Amination | 3-arylmethyl-substituted 2-quinolones | Excellent | mdpi.com |
Mechanistic Investigations of N Ethyl 3 Formylbenzamide Reactions
Elucidation of Reaction Pathways
The formation of N-Ethyl-3-formylbenzamide and its participation in N-formylation reactions involve multi-step pathways that are often catalyzed. Elucidating these pathways requires a detailed examination of each step, from the initial assembly of the core structure to the introduction of the formyl group and its role in further transformations.
The synthesis of this compound is not a single-step process but involves the sequential formation of the benzamide (B126) core followed by the introduction of the formyl group.
Core Formation (N-Ethylation): The initial step involves the formation of the N-ethyl amide bond. A common synthetic route starts with a suitable benzoic acid derivative, such as 3-formylbenzoic acid. This acid is first activated, often by converting it into an acyl chloride using a reagent like thionyl chloride. researchgate.net This highly reactive intermediate, 3-formylbenzoyl chloride, then readily reacts with ethylamine (B1201723). The nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable this compound. researchgate.netanalis.com.my
Formylation: Alternatively, if starting from a pre-formed benzamide, a formylation step is required. For instance, starting with N-ethyl-3-aminobenzamide, the formyl group can be introduced via an acid-catalyzed reaction with a formylating agent like paraformaldehyde. The reaction proceeds through electrophilic aromatic substitution to attach the formyl group to the benzene (B151609) ring. Another approach involves the reaction of amines with formic acid, often facilitated by a coupling agent, to produce N-formamides. acs.orgthieme-connect.com Kinetic studies on the reaction of benzamide with formaldehyde (B43269) have shown that the reaction rate is influenced by substituents on the benzene ring.
The synthesis of related N-formylamides has also been achieved through the oxidative cleavage of N-acylaminoacids, providing another potential, albeit indirect, pathway. orgsyn.org
N-formylation, the process of adding a formyl group (-CHO) to a nitrogen atom, is a fundamental transformation. Modern sustainable methods utilize carbon dioxide (CO₂) as a C1 source, coupled with a reducing agent like H₂. rsc.org The catalytic cycles for these reactions are of significant interest.
Typically, these reactions are catalyzed by transition metal complexes, with metals such as iridium, cobalt, and iron being prominent. fudan.edu.cnnih.govrsc.org Density functional theory (DFT) studies on iron-catalyzed N-formylation of amines with CO₂ and H₂ suggest a three-part mechanistic pathway: nih.govrsc.org
Precatalyst Activation: The initial metal complex is activated to a catalytically competent state.
CO₂ Hydrogenation: The catalyst facilitates the hydrogenation of CO₂ to produce a key intermediate, often formic acid (HCOOH). nih.govrsc.org
Amine Condensation: The amine (e.g., a precursor to this compound) undergoes thermal condensation with the in situ generated formic acid to yield the final formamide (B127407) product. nih.govrsc.org
Stepwise Mechanisms for Core Formation and Formylation
Intermediate Identification and Characterization in Synthesis and Derivatization
The identification of transient species, or intermediates, is key to confirming a proposed reaction mechanism. In the synthesis and derivatization of benzamides, various intermediates have been proposed and, in some cases, isolated and characterized.
During the microsomal demethylation of N,N-dimethylbenzamides, an analogous reaction, an N-hydroxymethyl-N-methylbenzamide intermediate was isolated and characterized. nih.gov This intermediate was confirmed through independent synthesis from N-methylbenzamide and formaldehyde. nih.gov In photoredox-catalyzed reactions of benzamides, radical species are common intermediates. For example, in N-dealkylation reactions, an initial single-electron transfer can form an amine radical cation, which then leads to a highly electrophilic N-acyliminium cation that is subsequently hydrolyzed. acs.org
In metal-catalyzed reactions, organometallic intermediates are crucial. For instance, in palladium-catalyzed C-H functionalization, a palladacycle is formed by the coordination of the metal to the substrate. beilstein-journals.org Similarly, cobalt catalysis can proceed through cyclometalated Co(III) intermediates . beilstein-journals.org In transamidation reactions catalyzed by iron, a proposed mechanism involves the formation of a metal-amidate complex which then reacts with an amine to form a metallacycle intermediate.
The characterization of these intermediates relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the structure of isolated intermediates. nih.gov Mass spectrometry (MS) helps in confirming the molecular weight, and Fourier-Transform Infrared (FTIR) spectroscopy can identify key functional groups, such as the carbonyl stretch of a newly formed group. researchgate.net In many cases, due to their high reactivity, intermediates are not isolated but are detected in situ or their existence is inferred from kinetic studies and the final product structures. americanpharmaceuticalreview.com
Table 1: Key Intermediates in Benzamide Reactions
| Reaction Type | Proposed Intermediate | Role in Mechanism |
| Amide Synthesis (from acid chloride) | Acyl Chloride (e.g., 3-formylbenzoyl chloride) | Highly reactive electrophile that couples with an amine. researchgate.net |
| Microsomal N-Demethylation | N-Hydroxymethyl-N-methylbenzamide | Decomposes to the demethylated product and formaldehyde. nih.gov |
| Photoredox N-Dealkylation | N-Acyliminium Cation | Electrophilic species that undergoes hydrolysis to the dealkylated product. acs.org |
| Metal-Catalyzed C-H Functionalization | Cyclometalated Complex (e.g., Palladacycle) | Key organometallic species formed after C-H activation. beilstein-journals.org |
| CO₂ Hydrogenation (N-Formylation) | Formic Acid (HCOOH) | In situ generated formylating agent from CO₂ and H₂. nih.gov |
| N-Formylation (with Hydrosilane) | Formoxysilane / Silylcarbamate | Active formylating species or its precursor. acs.orgepfl.ch |
Influence of Substituent Effects on Reaction Mechanisms
The rate and outcome of chemical reactions involving this compound can be significantly influenced by the electronic properties of substituents on the aromatic ring. These substituent effects provide valuable clues about the reaction mechanism, particularly the nature of the rate-determining step.
Studies on related benzamide systems have consistently shown that the electronic nature of substituents plays a critical role. For instance, in the kinetic analysis of the formation of benzamide derivatives, electron-withdrawing groups on the benzoyl moiety were found to increase the reaction rate. tandfonline.com This suggests that the reaction involves a transition state where negative charge develops on the benzoyl portion, which is stabilized by electron-withdrawing substituents.
Conversely, in reactions where the benzamide nitrogen acts as a nucleophile, electron-donating groups on the aromatic ring would be expected to increase the reaction rate by enhancing the nucleophilicity of the nitrogen atom. In the acid-catalyzed hydrolysis of aromatic amides, a complex relationship exists, but electron-withdrawing substituents generally retard the reaction in certain mechanisms. researchgate.net In the microsomal demethylation of N,N-dimethylbenzamides, however, no clear correlation was found between the reaction rate (Vmax) and the electronic nature of the aromatic ring substituent, suggesting the rate-determining step may not involve significant electronic changes in the ring. nih.gov
The reactivity of acetamide (B32628) and benzamide with formaldehyde shows that replacing an amino hydrogen with a methyl group (electron-donating) increases reactivity, while a phenyl group (electron-withdrawing) decreases it. However, the study also notes that the rate for benzamide is not as significantly reduced as for acetamide, which may be due to the complex interplay of inductive and resonance effects of the benzene ring.
Table 2: Influence of Substituents on Benzamide Reaction Rates
| Reaction | Substituent Type on Benzoyl Group | Observed Effect on Reaction Rate | Mechanistic Implication | Reference |
| Formation of Z-N-(3-(naphthalene-2-yl)-4-oxothiazolidine-2-ylidene) benzamide | Electron-Withdrawing (e.g., -NO₂) | Increased rate | Stabilization of a negatively charged transition state. | tandfonline.com |
| Reaction with Formaldehyde | Phenyl group (vs. H in urea) | Decreased rate | Electron-withdrawing nature of the phenyl group reduces nucleophilicity of the amide nitrogen. | |
| Acid-Catalyzed Proton Exchange | Electron-Withdrawing | Retarded rate | Suggests a mechanism involving N-protonation or formation of an imidic acid, which is disfavored by electron withdrawal. | researchgate.net |
| Microsomal N-Demethylation | Various (-Cl, -OCH₃, -NO₂) | No significant correlation with Vmax | The rate-determining step (likely H-atom abstraction) is not strongly influenced by the aromatic ring's electronics. | nih.gov |
Photoredox Catalysis Mechanisms in Benzamide Transformations
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations of benzamides under mild conditions. researchgate.net These reactions often operate through radical pathways, which are complementary to traditional ionic mechanisms. A common strategy involves the dual use of a photocatalyst and a transition metal catalyst, such as cobalt or palladium. beilstein-journals.orgnih.gov
A general mechanism for the functionalization of benzamides via dual photoredox and cobalt catalysis often begins with the photocatalyst (e.g., an iridium or ruthenium complex) absorbing visible light to reach an excited state. beilstein-journals.orgnih.gov This excited photocatalyst can then engage in a single-electron transfer (SET) event.
In one common pathway for C-H functionalization:
Catalyst Oxidation: The excited photocatalyst oxidizes a Co(II) precatalyst to a highly reactive Co(III) species. beilstein-journals.org
C-H Activation: The Co(III) complex then performs a C-H activation on the benzamide substrate, often directed by a chelating group, to form a cyclometalated cobalt intermediate. beilstein-journals.org
Coupling and Product Formation: This intermediate then reacts with the coupling partner. The photocatalyst is involved again to regenerate the active catalyst and complete the cycle. Molecular oxygen can often be used as the terminal oxidant in these cycles. nih.gov
Alternatively, the photocatalyst can interact directly with the substrates to generate radical intermediates. For C-H perfluoroalkylation of benzamides, an excited photocatalyst can reduce a perfluoroalkyl iodide to generate a perfluoroalkyl radical. beilstein-journals.org This radical is then intercepted by a copper(II)-benzamide complex (formed via C-H activation), leading to a Cu(III) intermediate that reductively eliminates the final product. beilstein-journals.org
These photoredox methods can also lead to divergent reactivity. For example, by tuning reaction conditions, chlorinated benzamides can be selectively guided toward either intramolecular C-H arylation (via a radical pathway involving 1,5-hydrogen-atom transfer) or N-dealkylation (via a cationic pathway involving an N-acyliminium intermediate). acs.org This highlights the versatility of photoredox catalysis in controlling reaction outcomes for benzamide transformations. nih.gov
Advanced Analytical Characterization Techniques
Spectroscopic Characterization
Spectroscopic techniques are indispensable for determining the molecular structure of N-Ethyl-3-formylbenzamide. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing the arrangement of atoms and the nature of the chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy identifies the different types of protons and their neighboring environments within the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, the protons of the ethyl group, and the amide proton. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, and the splitting patterns (e.g., singlet, doublet, triplet, quartet) reveal the number of adjacent protons.
¹³C NMR Spectroscopy provides information on the different carbon environments in the molecule. Each unique carbon atom in this compound, including the two carbonyl carbons (one from the aldehyde and one from the amide), the aromatic carbons, and the two carbons of the ethyl group, will produce a distinct signal. rsc.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet (s) | N/A |
| Aromatic (Ar-H) | ~7.5 - 8.3 | Multiplet (m) | N/A |
| Amide (N-H) | ~6.0 - 8.5 | Broad Singlet (br s) | N/A |
| Methylene (-CH₂) | ~3.4 - 3.6 | Quartet (q) | ~7.2 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde Carbonyl (C=O) | ~190 - 193 |
| Amide Carbonyl (C=O) | ~165 - 168 |
| Aromatic Carbons (Ar-C) | ~125 - 138 |
| Methylene Carbon (-CH₂) | ~35 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. bldpharm.com The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.
The presence of an N-H bond in the secondary amide is typically indicated by a sharp to moderately broad band. libretexts.org The spectrum will also prominently feature two strong absorption bands for the two carbonyl (C=O) groups. The C=O stretch of the aromatic aldehyde appears at a different frequency from the C=O stretch of the amide (often referred to as the Amide I band). Aromatic C-H and aliphatic C-H stretches also appear in their characteristic regions. libretexts.org
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide N-H | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aldehyde C-H | Stretch | ~2800 and ~2700 | Weak (two bands) |
| Aliphatic C-H | Stretch | ~2900 | Medium |
| Aldehyde C=O | Stretch | 1690 - 1715 | Strong |
| Amide C=O (Amide I) | Stretch | 1650 - 1680 | Strong |
| Aromatic C=C | Stretch | 1430 - 1600 | Medium-Weak (multiple bands) |
Mass Spectrometry (MS, HRMS, GC/MS, LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and can provide structural information through analysis of fragmentation patterns. bldpharm.com
For this compound (C₁₀H₁₁NO₂), the monoisotopic mass is 177.07898 Da. uni.lu High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. orgsyn.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze the compound within a mixture, providing both separation and detection. nih.gov
Table 4: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M]⁺ | 177.07843 |
| [M+H]⁺ | 178.08626 |
| [M+Na]⁺ | 200.06820 |
| [M+K]⁺ | 216.04214 |
| [M-H]⁻ | 176.07170 |
Data sourced from predicted values. uni.lu
Chromatographic Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. columbia.edu
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. rsc.org For the synthesis of this compound, a small spot of the reaction mixture is applied to a TLC plate, typically coated with silica (B1680970) gel. orgsyn.org The plate is then developed in a sealed chamber with a suitable eluent, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. rsc.org The separated spots are visualized, commonly under UV light (λ = 254 nm), allowing for the qualitative assessment of product formation and consumption of starting materials. orgsyn.orgrsc.org The retention factor (Rf value) is a key parameter used to track the components. nih.gov
Column Chromatography (Silica Gel, Flash Chromatography) for Purification
Column chromatography is a cornerstone technique for the purification of organic compounds from mixtures. columbia.edu After a reaction to synthesize this compound is complete, the crude product is often purified using this method. Silica gel is the most common stationary phase used for this class of compounds. columbia.edursc.org
The crude mixture is loaded onto the top of a glass column packed with silica gel, and a solvent system (mobile phase), typically determined by prior TLC analysis, is passed through the column. columbia.edu Flash chromatography, a variation that applies pressure to speed up the solvent flow, is frequently employed to improve the speed and resolution of the separation. rsc.org As the solvent travels down the column, the components of the mixture separate based on their differing affinities for the stationary phase and solubility in the mobile phase. Fractions are collected sequentially and analyzed (often by TLC) to isolate the pure this compound. core.ac.uk
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Yield Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying each component in a mixture. For this compound, HPLC is the standard method to assess its purity and to determine the yield of a synthesis reaction.
The principle of HPLC involves injecting a small volume of the sample into a column packed with a stationary phase. A pressurized liquid solvent, the mobile phase, is then pumped through the column. The components of the sample mixture are separated based on their differential interactions with the stationary and mobile phases. A detector measures the components as they elute from the column, producing a chromatogram where peaks correspond to different components.
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amides
| Parameter | Typical Value/Condition |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water (with 0.1% Formic Acid), B: Acetonitrile (B52724) |
| Gradient | e.g., 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
This table represents typical starting conditions for method development for a compound like this compound and is not based on specific published data for this compound.
X-ray Diffraction for Solid-State Structure Determination
The technique relies on the principle that when a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the regular, repeating arrangement of atoms in a crystal, the scattered X-rays interfere constructively in specific directions, producing a unique diffraction pattern. By analyzing the intensities and positions of these diffracted spots, the electron density map of the molecule can be calculated, and from this, the atomic structure is determined.
For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure. This would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting the diffraction data. The resulting structural information would confirm the connectivity of the atoms and reveal the conformation of the ethylamide and formyl groups relative to the benzene (B151609) ring. As of now, specific crystallographic data for this compound is not available in open-access crystallographic databases.
Table 2: Key Information Obtained from X-ray Diffraction
| Parameter | Description |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal lattice. |
| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Torsion Angles | Describes the conformation of the molecule, such as the rotation around single bonds. |
This table outlines the type of data generated from an X-ray diffraction experiment.
Cyclic Voltammetry for Electrochemical Characterization
Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique used to study the redox properties of a compound. It provides information about the oxidation and reduction potentials of a molecule and can offer insights into the stability of its redox species and the kinetics of electron transfer reactions.
In a cyclic voltammetry experiment, the potential of a working electrode immersed in a solution containing the analyte is swept linearly from a starting potential to a switching potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram. The peaks in the voltammogram correspond to the oxidation and reduction of the analyte at the electrode surface.
For this compound, cyclic voltammetry could be used to investigate the electrochemical behavior of the formyl group, which is known to be electrochemically active. The experiment would typically be performed in a suitable organic solvent containing a supporting electrolyte. The resulting voltammogram would reveal the potential at which the formyl group is reduced and potentially re-oxidized, providing information about the electron-accepting properties of the molecule. No specific studies detailing the cyclic voltammetry of this compound have been identified in the surveyed literature.
Table 3: Typical Components and Parameters for a Cyclic Voltammetry Experiment
| Component/Parameter | Description/Typical Value |
| Working Electrode | Glassy Carbon, Platinum, or Gold |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |
| Counter Electrode | Platinum wire or graphite (B72142) rod |
| Solvent | Acetonitrile, Dimethylformamide (DMF), or Dichloromethane |
| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) or similar salt (e.g., 0.1 M) |
| Analyte Concentration | 1-10 mM |
| Scan Rate | 100 mV/s (variable) |
This table describes a general setup for a cyclic voltammetry experiment that could be applied to this compound.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like N-Ethyl-3-formylbenzamide. By calculating the electron density, DFT methods can predict a wide range of molecular characteristics with a good balance of accuracy and computational cost.
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. Researchers can model potential reaction pathways, identify intermediate structures, and calculate the energy barriers associated with transition states. wikipedia.orglibretexts.orgcecam.org This information is crucial for understanding how the molecule participates in various transformations.
For instance, in studying the Rh(III)-catalyzed C-H functionalization of benzamide (B126) derivatives, DFT calculations have been used to map out the energy profiles of different reaction sequences. nih.gov These calculations can help determine the most favorable pathway by comparing the activation energies of competing steps, such as olefination versus reductive elimination. nih.gov Similarly, in the context of copper-catalyzed reactions, DFT has been employed to compare the free energy profiles of different mechanistic routes, such as those involving initial ring formation versus aryl transfer. beilstein-journals.org
The study of transition states is a cornerstone of understanding reaction kinetics. wikipedia.org DFT calculations can locate and characterize the geometry and energy of these high-energy structures, providing insights into the factors that control the reaction rate. wikipedia.orglibretexts.org For example, the presence of specific functional groups or catalysts can stabilize or destabilize a transition state, thereby accelerating or slowing down a reaction. Computational studies have shown that factors like hydrogen bonding can play a crucial role in lowering the energy of a transition state. researchgate.net
A plausible reaction pathway for the synthesis of related benzamides involves the formylation of an aminobenzamide precursor through electrophilic aromatic substitution. DFT calculations can model this process, predicting the regioselectivity of the formylation and the structure of the transition state.
Table 1: Representative DFT-Calculated Parameters for Reaction Intermediates
| Parameter | Value | Description |
| Gibbs Free Energy Barrier (ΔG≠) | Varies (kcal/mol) | The energy required to reach the transition state, indicating the kinetic feasibility of a reaction step. researchgate.net |
| Reaction Free Energy (ΔG°) | Varies (kcal/mol) | The overall energy change of a reaction step, indicating its thermodynamic favorability. researchgate.net |
| Key Bond Lengths in Transition State | Varies (Å) | The distances between atoms at the transition state, providing insight into the geometry of the activated complex. researchgate.net |
Note: The values in this table are illustrative and would be specific to the particular reaction being studied.
DFT calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity. The distribution of electron density, molecular orbitals, and electrostatic potential can all be visualized and quantified.
Analysis of the Fukui function, derived from DFT calculations, can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net For this compound, the formyl group introduces an electrophilic carbon atom, while the benzamide moiety can influence the reactivity of the aromatic ring. The electron-withdrawing nature of the formyl group can affect the electron density across the molecule.
The electronic properties calculated through DFT can be correlated with experimental observations. For example, the calculated energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's ability to donate or accept electrons in chemical reactions.
Table 2: Key Electronic Properties from DFT Calculations
| Property | Description | Relevance to Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Identifies electron-rich and electron-deficient centers, predicting sites of interaction. |
| Electrostatic Potential Map | Visual representation of charge distribution on the molecular surface. | Highlights regions prone to electrostatic interactions. |
Prediction of Reaction Pathways and Transition States
Molecular Modeling and Simulation
Molecular modeling and simulation techniques extend beyond the electronic structure to explore the dynamic behavior and interactions of this compound with other molecules. These methods are particularly valuable in the context of medicinal chemistry and materials science.
Molecular docking and molecular dynamics simulations are powerful tools for predicting how this compound might interact with biological targets such as proteins or enzymes. researchgate.net These methods can predict the preferred binding orientation (pose) of the molecule within a protein's active site and estimate the strength of the interaction (binding affinity).
For a molecule like this compound, the benzamide and formyl groups can participate in various non-covalent interactions, including hydrogen bonds, and lipophilic contacts. researchgate.net For example, the amide group can act as both a hydrogen bond donor and acceptor, while the formyl group's oxygen can act as a hydrogen bond acceptor. researchgate.net The ethyl group contributes to the molecule's lipophilicity.
These predictive models are crucial in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level. For instance, simulations can reveal key amino acid residues in a protein that are critical for binding, guiding the design of more potent and selective inhibitors. nih.gov
Table 3: Predicted Interaction Data for this compound with a Hypothetical Protein Target
| Interaction Type | Potential Interacting Groups on Molecule | Potential Interacting Residues on Protein |
| Hydrogen Bonding | Amide N-H, Amide C=O, Formyl C=O | Asp, Glu, Ser, Thr, Gln, Asn |
| Lipophilic Interactions | Ethyl group, Phenyl ring | Leu, Ile, Val, Phe, Trp |
| π-π Stacking | Phenyl ring | Phe, Tyr, Trp, His |
Note: This table is illustrative and the specific interactions would depend on the actual protein target.
Computational methods are not only used for analysis but also for the optimization of chemical systems involving this compound. This can involve optimizing reaction conditions to improve yield and selectivity or modifying the molecular structure to enhance a desired property. scirp.org
For example, computational fluid dynamics (CFD) can be used to model and optimize reactor design and operating conditions for the synthesis of the compound. In the context of drug design, quantitative structure-activity relationship (QSAR) models can be developed using computational descriptors to predict the biological activity of related analogs, thereby guiding the synthesis of more effective compounds. mdpi.com
Furthermore, computational tools can aid in the development of formulations. For instance, molecular dynamics simulations can be used to study the aggregation behavior of the molecule or its interaction with excipients in a pharmaceutical formulation.
Applications As a Synthetic Intermediate and in Materials Science
Role in Complex Organic Molecule Synthesis
N-Ethyl-3-formylbenzamide serves as a crucial starting material or intermediate in the synthesis of more intricate organic compounds. The presence of the formyl (aldehyde) group allows for a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions. These reactions enable chemists to introduce new functional groups and build molecular complexity. For instance, the formyl group can participate in nucleophilic addition reactions, which is a fundamental process in the creation of many pharmaceutical and agrochemical compounds.
The benzamide (B126) portion of the molecule also offers sites for further modification, although the reactivity is generally lower than that of the aldehyde. The ability to selectively react at different points on the molecule makes this compound a versatile tool for synthetic chemists aiming to construct complex target molecules with specific functionalities and three-dimensional arrangements.
Application in Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and tunable properties. anr.fr They are constructed from organic building blocks linked by strong covalent bonds. mdpi.com The aldehyde functionality of this compound makes it a suitable candidate as a linker molecule in the synthesis of certain types of COFs.
Utilization in Fragment-Based Drug Design
Fragment-Based Drug Design (FBDD) is a modern approach in pharmaceutical research for identifying lead compounds for drug discovery. wikipedia.org This method involves screening small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target. openaccessjournals.com Once a binding fragment is identified, it can be optimized and grown into a more potent drug candidate. nih.gov
This compound, with a molecular weight that can be considered within the "rule of three" for fragments (typically under 300 Da), possesses characteristics that make it and its derivatives interesting for FBDD. wikipedia.orguni.lu The formylbenzamide scaffold can serve as a starting point for fragment libraries. The aldehyde group, in particular, can be used to form covalent or non-covalent interactions with protein targets, and its reactivity allows for straightforward chemical modification to explore structure-activity relationships and improve binding affinity. The use of such fragments allows for the efficient exploration of the chemical space around a target's binding site. openaccessjournals.com
Development of Specialty Chemicals and Materials
The reactivity of the formyl group in this compound is a key feature that enables its use in the development of various specialty chemicals and materials. For example, derivatives of formylbenzamide have been explored for their potential as fluorescent materials. The specific electronic properties of the aromatic system combined with the carbonyl group can give rise to interesting photophysical behaviors.
Furthermore, the ability of the aldehyde to react with various nucleophiles allows for the synthesis of a wide range of derivatives with tailored properties. This versatility makes this compound a valuable precursor for creating new polymers, dyes, and other functional materials where the benzamide core imparts specific characteristics such as thermal stability or modified solubility.
Exploration of Biological Activity and Molecular Interactions
Ligand-Protein/Enzyme Binding Studies
The interaction of benzamide (B126) derivatives with proteins and enzymes is a key area of investigation. These interactions can modulate the biological activity of these macromolecules, leading to various physiological effects.
Benzamide derivatives have been identified as potent modulators of various enzymes, often through competitive inhibition at active sites. While specific studies on N-Ethyl-3-formylbenzamide are limited, research on analogous compounds provides significant insights into its potential mechanisms.
Many benzamide derivatives are recognized as histone deacetylase (HDAC) inhibitors, which are crucial in epigenetic regulation and cancer therapy. benthamdirect.combohrium.comnih.gov For instance, the benzamide derivative Entinostat (MS-275) is a known class I HDAC inhibitor. benthamdirect.combohrium.com The interaction typically involves the benzamide moiety chelating with a zinc ion in the active site of the HDAC enzyme. benthamdirect.com This inhibition leads to the accumulation of acetylated histones and other proteins, affecting gene expression. tandfonline.com
Furthermore, certain N-substituted benzamides have shown inhibitory activity against other enzymes. For example, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been evaluated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. juniperpublishers.com Derivatives with increased lipophilicity, such as those bearing n-heptyl or n-octyl groups, demonstrated notable inhibition of AChE. juniperpublishers.com Other research has pointed to benzamide derivatives inhibiting tubulin polymerization, a key process in cell division. researchgate.netnih.gov
A summary of enzyme inhibition by various benzamide derivatives is presented below.
| Derivative Class/Compound | Target Enzyme(s) | Observed Effect | Reference(s) |
| Quinazolinyl-containing benzamides | Histone Deacetylase 1 (HDAC1) | Potent and selective inhibition. | bohrium.com |
| N-substituted benzamides (MS-275) | Histone Deacetylases (HDACs) | Inhibition of class I HDACs. | benthamdirect.com |
| Optimized Benzamide Derivatives | Tubulin | Inhibition of tubulin polymerization. | researchgate.netnih.gov |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | Moderate inhibition, increasing with lipophilicity. | juniperpublishers.com |
This table is generated based on data from studies on various benzamide derivatives.
The biological effects of benzamide compounds stem from their direct interaction with specific molecular targets. In biochemical assays, compounds structurally similar to this compound, such as N-Ethyl-3-(4-formylphenyl)benzamide, may act as ligands that bind to proteins and enzymes to modulate their function.
One significant molecular target for benzamide derivatives is the colchicine (B1669291) binding site on tubulin. researchgate.netnih.gov X-ray crystallography studies have shown that certain benzamide derivatives can occupy all three zones of this binding site, leading to the inhibition of tubulin polymerization and subsequent disruption of microtubule dynamics. researchgate.netnih.gov Another identified target is the heat shock protein 90 (Hsp90). The tetrahydroindazolone-substituted benzamide, SNX-2112, is a potent Hsp90 inhibitor, which leads to the destabilization of its oncogenic client proteins. iiarjournals.org
Benzamide scaffold derivatives have also been reported as tight binders to Glucose-Regulated Protein 94 (GRP94), a chaperone protein. nih.gov The binding of these ligands can be influenced by post-translational modifications like N-glycosylation, which alters the protein's conformation and its affinity for different ligands. nih.gov
Modulation of Protein and Enzyme Activity
Investigation of Antiproliferative Effects on Cellular Systems
A significant body of research has focused on the anticancer potential of benzamide derivatives. These studies often reveal that such compounds can inhibit the growth of cancer cells by inducing programmed cell death (apoptosis) and disrupting the normal cell cycle.
Multiple studies have demonstrated that various benzamide derivatives can trigger apoptosis in cancer cells through diverse mechanisms. A novel benzamide derivative, BJ-13, was shown to induce significant apoptosis in gastric cancer cells by causing an accumulation of intracellular reactive oxygen species (ROS). nih.gov This oxidative stress led to the collapse of the mitochondrial membrane potential and the activation of caspase-dependent apoptotic pathways, evidenced by the upregulation of Bax and Cleaved Caspase-3, and the downregulation of Bcl-2. nih.gov
Similarly, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were found to induce apoptosis in human pancreatic carcinoma (MIA PaCa-2) cells. semanticscholar.org The tetrahydroindazolone-substituted benzamide W-H4, an Hsp90 inhibitor, effectively induces both caspase-dependent and intrinsic apoptosis in acute myeloid leukemia (AML) cells, which is accompanied by a decrease in mitochondrial membrane potential. iiarjournals.org Other benzamide derivatives have been shown to induce apoptosis by inhibiting tubulin polymerization, which promotes a mitotic blockade. researchgate.netnih.gov
In addition to inducing apoptosis, many benzamide derivatives exert their antiproliferative effects by interfering with the cell cycle. The synthetic benzamide MS-275, an HDAC inhibitor, causes an accumulation of cells in the G1 phase of the cell cycle, which is associated with an increased expression of the cyclin-dependent kinase inhibitor p21. tandfonline.com
Other derivatives have been found to arrest the cell cycle at different phases. For example, compound 4j, a 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative, was shown to arrest the cell cycle in the G2/M phase in MIA PaCa-2 pancreatic cancer cells. semanticscholar.org The compound W-H4 was found to cause G0/G1 cell cycle arrest in AML cells. iiarjournals.org A piperazine-based benzamide derivative, L19, also demonstrated the ability to induce cell cycle arrest in glioblastoma cell lines. researchgate.net In a different context, 3-Methoxybenzamide was observed to inhibit cell division in the bacterium Bacillus subtilis, leading to the formation of filamentous cells. nih.gov
A summary of the antiproliferative effects of selected benzamide derivatives is provided below.
| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |
| BJ-13 | Gastric cancer cells | Induces ROS-mediated mitochondrial dysfunction and apoptosis. | nih.gov |
| Compound 4j | MIA PaCa-2 (Pancreatic) | G2/M cell cycle arrest and apoptosis induction. | semanticscholar.org |
| W-H4 | Acute Myeloid Leukemia (AML) cells | Induces apoptosis, autophagy, and G0/G1 cell cycle arrest. | iiarjournals.org |
| Optimized Benzamide Derivative (Compound 48) | Various cancer cell lines | Inhibits tubulin polymerization, promotes mitotic blockade and apoptosis. | researchgate.netnih.gov |
| MS-275 (Entinostat) | Various cancer cell lines | Induces G1 phase cell cycle arrest. | tandfonline.com |
| L19 (Piperazine-based benzamide) | C6, U87-MG, U251 (Glioblastoma) | Induces apoptosis and cell cycle arrest. | researchgate.net |
This table is generated based on data from studies on various benzamide derivatives.
Induction of Apoptosis in Cancer Cell Lines (referencing similar benzamide derivatives)
Neurobiological Research Applications
The potential for benzamide derivatives in neurobiological research is an emerging area of interest. Research into N-Formylbenzamide and its analogs suggests they could be beneficial in addressing neurological disorders. ontosight.ai
Specifically, a compound structurally very similar to the subject of this article, N-Ethyl-3-(4-formylphenyl)benzamide, has been investigated for its neuroprotective effects. Studies showed that it reduced cell death in neuronal cultures exposed to glucose-induced toxicity when compared to control groups, indicating a potential protective role in neurodegenerative models.
Furthermore, the inhibitory action of some benzamide-related structures, such as certain sulfonamides, on acetylcholinesterase (AChE) points towards a potential application in modulating cholinergic neurotransmission, which is relevant for conditions like Alzheimer's disease. juniperpublishers.com
Protection of Neuronal Cells from Oxidative Stress
While direct experimental data on the neuroprotective effects of this compound against oxidative stress is limited, studies on related benzamide derivatives suggest a potential for such activity. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is a key factor in the pathogenesis of various neurodegenerative diseases.
Research into certain benzamide derivatives has indicated that they may possess neuroprotective properties, potentially through antioxidant mechanisms. ontosight.ai For instance, some N-benzyl benzamide derivatives have demonstrated neuroprotective effects in an oxidative damage model. nih.govacs.org Although the substitution pattern differs from this compound, these findings suggest that the benzamide scaffold itself may contribute to mitigating oxidative stress in neuronal cells. The proposed mechanisms often involve the modulation of intracellular signaling pathways that are sensitive to the cellular redox state. Further investigation is required to determine if this compound shares these protective qualities and to elucidate the specific molecular pathways involved.
Protection of Neuronal Cells from Apoptosis
Apoptosis, or programmed cell death, is a critical process in normal development and tissue homeostasis, but its dysregulation is a hallmark of many diseases, including neurodegenerative disorders. The potential of this compound and its analogs to protect neuronal cells from apoptosis is an area of significant interest.
Studies on N-substituted benzamides have shown that they can induce apoptosis in certain cell types, often through the release of cytochrome c and the activation of caspases, key enzymes in the apoptotic cascade. nih.gov However, the effect of these compounds can be highly cell-type specific and dependent on the particular chemical structure. In the context of neuroprotection, research on other benzamide derivatives has suggested a role in preventing apoptosis. For example, novel 2-ethoxy-5-isobutyramido-N-1-substituted benzamide derivatives have been found to decrease apoptosis in cells induced by hydrogen peroxide, a common inducer of oxidative stress and apoptosis. acs.org These compounds were shown to reduce infarct volume in an in vivo model of ischemic stroke, highlighting their neuroprotective potential. While these compounds are structurally distinct from this compound, the findings underscore the potential for benzamide derivatives to modulate apoptotic pathways in neuronal cells. The specific impact of the N-ethyl and 3-formyl substitutions on these pathways remains to be elucidated through direct experimental investigation.
Enzymatic and Receptor-Based Investigations (focus on mechanism, not clinical outcomes)
The interaction of this compound with specific enzymes and receptors is crucial to understanding its mechanism of action at a molecular level. The following subsections provide a comparative analysis of its potential interactions based on findings from structurally related benzamide derivatives.
Hyaluronidase (B3051955) Inhibition (Comparative Analysis of Substituent Positioning)
Hyaluronidases are a class of enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Inhibition of these enzymes has therapeutic potential in various conditions. The position of substituents on the benzamide ring has been shown to be a critical determinant of hyaluronidase inhibitory activity.
A comparative analysis of N-benzyl mono-halogenated benzamide-containing compounds revealed that derivatives substituted at the 2-position of the benzamide ring exhibited good inhibitory activity against hyaluronidase. In stark contrast, their congeners substituted at the 3-position, which would include this compound, did not show any enzymatic inhibition. acs.org This highlights the stringent structural requirements for binding to the active site of hyaluronidase.
Table 1: Comparative Hyaluronidase Inhibition of Substituted Benzamides
| Compound Class | Substituent Position | Hyaluronidase Inhibitory Activity |
| N-Benzyl mono-halogenated benzamides | 2-position | Good |
| N-Benzyl mono-halogenated benzamides | 3-position | None |
This data strongly suggests that the placement of a substituent at the 3-position of the benzamide scaffold, as is the case with this compound, is detrimental to its ability to inhibit hyaluronidase.
Histone Deacetylase (HDAC) Inhibition (referencing similar benzamide derivatives)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. HDAC inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. Several benzamide derivatives have been identified as potent HDAC inhibitors.
The general structure of many benzamide-based HDAC inhibitors consists of a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that chelates a zinc ion in the active site. The inhibitory activity is highly dependent on the nature and arrangement of these components. For instance, studies on various benzamide derivatives have shown that the presence of a 2'-amino or 2'-hydroxy group on the anilide moiety is often indispensable for inhibitory activity. nih.govtandfonline.com While this compound does not possess this specific feature, other structural aspects can contribute to HDAC inhibition. Research has indicated that shorter molecular length can lead to stronger HDAC inhibition. nih.gov Furthermore, a quantitative structure-activity relationship (QSAR) study of aminophenyl benzamide derivatives suggested that hydrophobic character and hydrogen bond donating groups positively contribute to HDAC inhibitory potency, whereas electron-withdrawing groups can have a negative influence. ontosight.ai
Given that this compound possesses a hydrophobic ethyl group and a formyl group which can act as a hydrogen bond acceptor, its potential as an HDAC inhibitor would need to be evaluated in the context of these broader structural requirements.
Phytoene (B131915) Desaturase Inhibition (Comparative Analysis with trifluoromethyl analogs)
Phytoene desaturase (PDS) is a key enzyme in the carotenoid biosynthesis pathway in plants and microorganisms. Inhibition of this enzyme leads to a loss of pigments and is a mechanism of action for some herbicides. The electronic properties of substituents on inhibitor molecules can significantly influence their activity.
A comparative analysis can be drawn with N-Ethyl-3-(trifluoromethyl)benzamide, a structural analog where the formyl group is replaced by a trifluoromethyl group. The trifluoromethyl group is strongly electron-withdrawing, which can enhance the bioactivity of the molecule. It has been noted that N-Ethyl-3-(trifluoromethyl)benzamide exhibits high activity in inhibiting phytoene desaturase. This enhanced activity is attributed to the electron-withdrawing nature of the trifluoromethyl group, which can stabilize the molecule and improve its interaction with the enzyme's active site.
Table 2: Comparative Phytoene Desaturase Inhibition
| Compound | Substituent at 3-position | Key Property of Substituent | Phytoene Desaturase Inhibitory Activity |
| This compound | -CHO | Electron-withdrawing (moderate) | Potentially lower than trifluoromethyl analog |
| N-Ethyl-3-(trifluoromethyl)benzamide | -CF3 | Strongly electron-withdrawing | High |
This comparison suggests that while this compound may have some inhibitory activity against phytoene desaturase due to the electron-withdrawing character of the formyl group, it is likely to be less potent than its trifluoromethyl counterpart.
P2X7 Receptor Antagonism (referencing similar benzamide derivatives)
The P2X7 receptor is an ATP-gated ion channel that is primarily expressed on immune cells and is involved in inflammation and apoptosis. Antagonists of the P2X7 receptor are being investigated for the treatment of various inflammatory and neurological conditions. Several classes of benzamide derivatives have been identified as P2X7 receptor antagonists.
The structure-activity relationship for benzamide-based P2X7 receptor antagonists is complex. For instance, adamantanyl benzamide derivatives have been identified as potent antagonists, although their development has been hampered by poor metabolic stability. Research in this area has focused on modifying the benzamide structure to improve pharmacological properties. While specific data on this compound as a P2X7 antagonist is not available, the broader class of benzamides continues to be a source of new P2X7 receptor modulators. The exploration of various substituents on the benzamide core is a key strategy in the development of novel antagonists with improved potency and drug-like properties.
Dopamine (B1211576) D2 Receptor Antagonism (referencing similar benzamide derivatives)
The benzamide chemical structure is a cornerstone for a variety of compounds that interact with dopamine receptors, especially the D2 subtype. drugbank.commedchemexpress.com Antagonism of the D2 receptor is a primary mechanism for many antipsychotic drugs used to treat conditions like schizophrenia. nih.gov The effectiveness of these agents is often linked to their ability to block dopamine in the brain's mesolimbic pathway. acs.org
Substituted benzamides, such as amisulpride (B195569) and sulpiride, are recognized for their high affinity as antagonists at D2 and D3 dopamine receptors. drugbank.com The specific nature and placement of chemical groups on the benzamide's benzene (B151609) ring and its amide nitrogen are crucial in defining the compound's binding affinity and selectivity. researchgate.netmdpi.com The potency of these derivatives can be influenced by factors like pH and sodium concentration, which affect the receptor's conformation. nih.gov
In this compound, the N-ethyl group is a feature present in some D2 antagonists. researchgate.net However, the 3-formyl group on the benzene ring is less typical for potent D2 antagonists, which usually have larger, more intricate substituents that facilitate a strong interaction with the receptor's binding site. acs.org While the formyl group's electronic and spatial characteristics could theoretically influence its binding, extensive computational and in-vitro studies would be required to ascertain if this compound has any meaningful D2 receptor antagonist activity.
Orexin (B13118510) Receptor Antagonism (referencing similar benzamide derivatives)
The orexin system, with its OX1 and OX2 receptors, is integral to regulating sleep, appetite, and reward mechanisms. nih.gov Antagonists that block both of these receptors are known as Dual Orexin Receptor Antagonists (DORAs) and represent a modern therapeutic approach for insomnia. nih.gov
The benzamide scaffold is a recurring structural theme in the development of potent orexin receptor antagonists. researchgate.netgoogle.comwipo.int For instance, the development of pyrazolylethylbenzamide derivatives led to the identification of highly potent and selective orexin-1 receptor antagonists. ebi.ac.uknih.gov The optimization of these molecules often involves modifying the benzamide and other parts of the structure to enhance potency and selectivity. ebi.ac.uknih.gov
The substituents on the benzamide structure are critical for high-affinity binding to orexin receptors. researchgate.netnii.ac.jp Clinically approved DORAs like suvorexant and lemborexant, while containing a benzamide-like core, are much larger and more complex molecules than this compound. These larger structures are typically necessary to fit into the hydrophobic pockets of the orexin receptors. Given the relatively small ethyl and formyl groups on this compound, it is not expected to be a potent orexin receptor antagonist without significant chemical modification. Nevertheless, its basic structure could serve as a foundational fragment for designing new orexin system modulators.
Future Research Directions and Translational Perspectives
Development of Sustainable and Environmentally Benign Synthetic Protocols
The chemical industry's increasing focus on sustainability necessitates the development of environmentally friendly methods for synthesizing important chemical intermediates. researchgate.netrsc.org For N-Ethyl-3-formylbenzamide, this involves moving away from hazardous reagents and exploring greener alternatives. researchgate.net
Current synthetic routes often rely on traditional methods that may involve harsh conditions or produce significant waste. Future research is directed towards the adoption of protocols that are more aligned with the principles of green chemistry.
Key Research Thrusts:
Catalyst-Free and Solvent-Free Reactions: Investigating reaction conditions that eliminate the need for catalysts and hazardous organic solvents is a primary goal. acs.orgresearchgate.net Methods such as microwave-assisted synthesis have shown promise in accelerating reactions and often lead to higher yields in shorter time frames with minimal solvent usage. researchgate.netanalis.com.my
Bio-catalyzed N-formylation: The use of enzymes, such as lipase (B570770), in N-formylation reactions is a promising avenue. researchgate.net Biocatalysis offers high selectivity and operates under mild conditions, significantly reducing the environmental impact. researchgate.net
Alternative Formylating Agents: Research into replacing traditional formylating agents like formic acid or chloral (B1216628) with more benign alternatives is crucial. researchgate.netacs.org The use of ethers or CO2 as a C1 synthon represents a novel and sustainable approach to formylation. researchgate.netresearchgate.net
Water as a Solvent: Exploring the use of water as a reaction medium is a key aspect of green synthesis. rsc.org While challenging for many organic reactions, the development of water-soluble catalysts or reaction systems could revolutionize the synthesis of benzamide (B126) derivatives.
A comparative analysis of traditional versus sustainable synthetic methods is presented in the table below:
| Feature | Traditional Synthesis | Sustainable Synthesis |
| Catalyst | Often requires heavy metal or corrosive acid catalysts. | Aims for catalyst-free conditions or employs biocatalysts. researchgate.netacs.org |
| Solvent | Typically uses volatile and toxic organic solvents. | Prefers water or solvent-free conditions. researchgate.netrsc.org |
| Energy Input | May require prolonged heating, leading to high energy consumption. | Utilizes energy-efficient methods like microwave irradiation. analis.com.my |
| Byproducts | Can generate significant amounts of hazardous waste. | Designed to minimize waste, with water often being the only byproduct. organic-chemistry.org |
| Reagents | May use toxic formylating agents. researchgate.net | Explores benign alternatives like CO2 or ethers. researchgate.netresearchgate.net |
Exploration of Novel Reactivities and Derivatization Pathways
The functional groups present in this compound—the formyl group and the benzamide core—offer a rich platform for chemical modification and the synthesis of a diverse range of derivatives. Future research will focus on uncovering new reactions and expanding the synthetic utility of this compound.
The formyl group is particularly versatile and can undergo a variety of transformations to introduce new functionalities.
Potential Derivatization Pathways:
Oxidation and Reduction: The formyl group can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing access to new classes of compounds.
Condensation Reactions: The aldehyde functionality can participate in condensation reactions with various nucleophiles to form imines, oximes, and hydrazones, which can serve as intermediates for more complex heterocyclic structures. analis.com.my
Cyclization Reactions: The strategic placement of the formyl and amide groups allows for intramolecular cyclization reactions to generate novel heterocyclic scaffolds, such as quinazolinones. researchgate.netacs.org
C-H Functionalization: Modern synthetic methods, such as transition metal-catalyzed C-H activation, could be applied to the benzamide ring to introduce substituents at specific positions, leading to a wide array of novel derivatives. core.ac.ukrsc.org
These derivatization strategies open the door to synthesizing libraries of compounds for screening in various applications, from medicinal chemistry to materials science.
Integration of Computational Design with Experimental Synthesis
The synergy between computational chemistry and experimental synthesis is a powerful tool for accelerating the discovery and optimization of new molecules. irb.hr For this compound and its analogs, computational methods can provide valuable insights that guide synthetic efforts.
Applications of Computational Chemistry:
Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the feasibility of new transformations. analis.com.myresearchgate.net This can help in optimizing reaction conditions and identifying potential side products.
Structure-Activity Relationship (SAR) Studies: By creating quantitative structure-activity relationship (QSAR) models, researchers can correlate the structural features of this compound derivatives with their biological activity or physical properties. ujpronline.commdpi.comamazonaws.com This allows for the rational design of new compounds with enhanced performance. ujpronline.com
Virtual Screening: Computational screening of virtual libraries of this compound derivatives can identify promising candidates for synthesis and testing, saving significant time and resources. mdpi.comamazonaws.com
Pharmacophore Modeling: For medicinal chemistry applications, pharmacophore models can be generated to understand the key interactions between a molecule and its biological target, guiding the design of more potent and selective inhibitors. mdpi.com
The integration of these computational approaches with experimental validation creates a feedback loop that accelerates the development of new functional molecules based on the this compound scaffold. irb.hr
Advanced Methodologies for Mechanism Elucidation
A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and developing more efficient synthetic protocols. monash.edursc.org For reactions involving this compound, a combination of advanced spectroscopic and computational techniques will be employed to elucidate the intricate details of reaction pathways.
Techniques for Mechanistic Studies:
In-situ Spectroscopy: Techniques such as in-situ IR and NMR spectroscopy allow for real-time monitoring of reaction progress, enabling the identification of transient intermediates and the determination of reaction kinetics.
Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C or ¹⁵N) can help trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms. researchgate.net
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is invaluable for identifying and characterizing reaction intermediates and products, even at very low concentrations. rsc.org
Computational Modeling: As mentioned previously, DFT and other computational methods can provide detailed energetic profiles of reaction pathways, helping to distinguish between different possible mechanisms. analis.com.myresearchgate.netrsc.org
By applying these advanced methodologies, researchers can gain a comprehensive understanding of the factors that govern the reactivity of this compound, leading to the development of more selective and efficient synthetic methods. monash.edu
Expanding Applications in Targeted Molecular Probe Development
The unique chemical properties of this compound make it an attractive scaffold for the development of targeted molecular probes. google.comuchicago.edu These probes are essential tools for studying biological processes at the molecular level and for the development of new diagnostic and therapeutic agents. rsc.org
The formyl group can be utilized as a reactive handle for conjugation to biomolecules or fluorescent dyes.
Potential Applications as Molecular Probes:
Protein Labeling: The aldehyde functionality can be used to covalently label proteins through reactions with specific amino acid residues, such as lysine (B10760008) or cysteine, enabling the study of protein function and localization. nih.gov
Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, researchers can create fluorescent probes that can be used to visualize specific cellular components or to monitor enzyme activity. rsc.orgnih.gov
Bioconjugation: The compound can be incorporated into larger molecular constructs, such as PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins. wisc.edu
Click Chemistry: The formyl group can be converted to other functionalities, such as an alkyne or azide, that can participate in highly efficient and specific "click" reactions for bioconjugation. nih.gov
The development of this compound-based molecular probes holds significant promise for advancing our understanding of complex biological systems and for the development of new tools for disease diagnosis and treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
